molecular formula C11H18Cl2N2 B1402619 2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride CAS No. 1361113-33-8

2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride

Cat. No.: B1402619
CAS No.: 1361113-33-8
M. Wt: 249.18 g/mol
InChI Key: NCLBFABEQTVFMT-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride typically involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.

Industrial Production Methods

Industrial production methods for piperidine derivatives, including this compound, focus on optimizing yield and selectivity. These methods often involve multicomponent reactions, cyclization, and annulation processes to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .

Scientific Research Applications

2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-methyl-6-piperidin-3-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9-4-2-6-11(13-9)10-5-3-7-12-8-10;;/h2,4,6,10,12H,3,5,7-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCLBFABEQTVFMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride
Reactant of Route 3
2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride
Reactant of Route 4
2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride
Reactant of Route 5
2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride
Reactant of Route 6
2-Methyl-6-(piperidin-3-yl)pyridine dihydrochloride

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